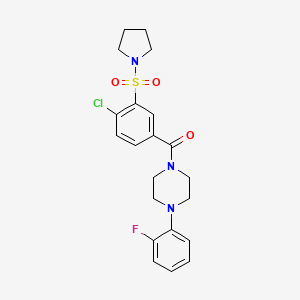

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

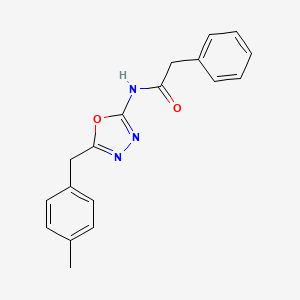

The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a piperazine ring, a sulfonyl group, and aromatic rings with chloro and fluoro substituents .

Molecular Structure Analysis

The pyrrolidine ring in the compound is a five-membered ring with one nitrogen atom . This ring is known to contribute to the stereochemistry of molecules and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The piperazine ring is a six-membered ring with two nitrogen atoms, commonly used in medicinal chemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present . For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar sulfonyl group and the aromatic rings could impact its solubility and stability .Aplicaciones Científicas De Investigación

RORγt Inhibition

Compounds with similar structures have been studied for their potency towards RORγt , a nuclear receptor involved in the regulation of immune responses, metabolism, and circadian rhythm. These compounds could potentially be used to modulate immune system disorders .

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidine have been synthesized as SARMs , which are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties. They could be used in hormone therapy or for muscle wasting diseases .

Enhancement of Kinase Potency

Some molecules are designed with a donor moiety to interact with specific enzymes like Src kinase and VEGFr2 to enhance potency, which could be relevant in cancer research or treatment .

Anti-HIV Activity

Indole derivatives, which share some structural similarities with the compound , have been investigated for their potential as anti-HIV agents through molecular docking studies .

Antitubercular Activity

Compounds derived from pyridine and indole have been prepared and investigated against Mycobacterium tuberculosis and Mycobacterium bovis for their in vitro antitubercular activity .

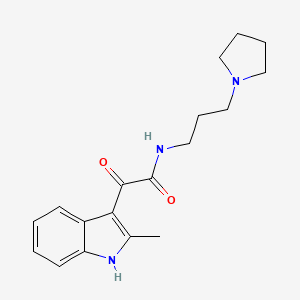

Pharmacological Activity in Neurological Disorders

Related acetamide compounds have shown good activity in experiments related to neurological disorders, suggesting potential applications in this field as well .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 .

Mode of Action

It is known that pyrrolidine derivatives can inhibit cox-2, which suggests that this compound may interact with its targets to inhibit their activity .

Biochemical Pathways

The inhibition of cox-2 by similar compounds can affect the synthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The inhibition of cox-2 by similar compounds can lead to a reduction in inflammation and pain .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3O3S/c22-17-8-7-16(15-20(17)30(28,29)26-9-3-4-10-26)21(27)25-13-11-24(12-14-25)19-6-2-1-5-18(19)23/h1-2,5-8,15H,3-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUBMZDKYRAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)